N,N-Diethylbutanethioamide

Description

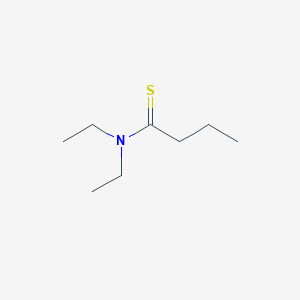

N,N-Diethylbutanethioamide is a sulfur-containing organic compound belonging to the thioamide class, where a sulfur atom replaces the oxygen atom in the carbonyl group of a traditional amide. Its molecular structure comprises a butanethioamide backbone (C₃H₆C(S)NH₂) with two ethyl groups attached to the nitrogen atom. Thioamides like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their enhanced stability and reactivity compared to oxygenated analogs .

Properties

CAS No. |

19420-07-6 |

|---|---|

Molecular Formula |

C8H17NS |

Molecular Weight |

159.29 g/mol |

IUPAC Name |

N,N-diethylbutanethioamide |

InChI |

InChI=1S/C8H17NS/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3 |

InChI Key |

XSDYVJCOVSBGAP-UHFFFAOYSA-N |

SMILES |

CCCC(=S)N(CC)CC |

Canonical SMILES |

CCCC(=S)N(CC)CC |

Synonyms |

Butanethioamide, N,N-diethyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | LogP | Key Functional Group |

|---|---|---|---|---|---|

| N,N-Diethylbutanethioamide* | C₈H₁₅NS | 157.28 | ~0.95 (est.) | ~1.5 (est.) | Thioamide (C=S) |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.17 | 0.925 | 0.44 | Amide (C=O) |

| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | 0.937 | -0.77 | Amide (C=O) |

| N-Ethylbutanamide | C₆H₁₃NO | 115.17 | 0.902 | 0.91 | Amide (C=O) |

*Estimated values based on structural analogs and sulfur substitution effects .

Key Observations :

- Molecular Weight and Density : The replacement of oxygen with sulfur in this compound increases molecular weight by ~16 g/mol compared to N,N-Diethylacetamide. Density is marginally higher due to sulfur’s atomic mass.

- Lipophilicity (LogP) : Thioamides generally exhibit higher LogP values than amides, enhancing membrane permeability and bioavailability .

Thioamides vs. Amides:

- Stability : Thioamides are less prone to hydrolysis than amides due to weaker nucleophilic attack at the thiocarbonyl group .

- Synthetic Utility :

- Biological Activity : Thioamides are prominent in antithyroid drugs (e.g., methimazole) due to their ability to inhibit thyroid peroxidase, a property absent in traditional amides .

Key Differences :

- Toxicity : Thioamides may release hydrogen sulfide (H₂S) under decomposition, posing additional risks compared to amides .

- Regulatory Status : N,N-Dimethylacetamide is regulated under USP standards for purity (≥99%) and distillation range (164.5–167.5°C) , while thioamides may face stricter controls due to reactive sulfur content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.